molecular formula C18H13ClN6O2 B2418626 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251625-48-5

3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2418626
CAS No.: 1251625-48-5
M. Wt: 380.79
InChI Key: ZMPZVSLATFFGRX-UHFFFAOYSA-N
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Description

3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences . The presence of the triazole ring in its structure makes it a significant molecule in medicinal chemistry due to its potential biological activities .

Properties

IUPAC Name

3-[1-(3-chlorophenyl)triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O2/c1-11-5-7-13(8-6-11)20-17(26)18-21-16(23-27-18)15-10-25(24-22-15)14-4-2-3-12(19)9-14/h2-10H,1H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPZVSLATFFGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Formation

The triazole core is synthesized via CuAAC between a 3-chlorophenyl azide and a propargyl precursor.

Procedure :

  • Synthesis of 3-Chlorophenyl Azide :
    • React 3-chloroaniline with sodium nitrite and azidotrimethylsilane in HCl/CH₃CN at 0°C (Yield: 85–92%).
  • CuAAC Reaction :
    • Combine the azide with propargyl alcohol (1.2 eq), CuSO₄·5H₂O (10 mol%), and sodium ascorbate in THF/H₂O (1:1). Stir at 25°C for 6 hr (Yield: 88–94%).

Oxadiazole-Carboxamide Assembly

The oxadiazole ring is formed via cyclodehydration of an amidoxime intermediate.

Procedure :

  • Amidoxime Preparation :
    • React ethyl 5-(chlorocarbonyl)-1,2,4-oxadiazole-3-carboxylate with 4-methylaniline in DCM at 0°C (Yield: 78%).
    • Treat with hydroxylamine hydrochloride in ethanol/water (Yield: 82–86%).
  • Cyclization :
    • Heat the amidoxime with trimethylorthoformate (TMOF) and catalytic p-toluenesulfonic acid (PTSA) in toluene at 110°C for 8 hr (Yield: 70–75%).

Reaction Scheme :
$$
\text{Amidoxime} + \text{TMOF} \xrightarrow{\text{PTSA, 110°C}} \text{1,2,4-Oxadiazole} + \text{MeOH}
$$

Modern Synthetic Approaches

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 150°C, 300 W, 15 min (Yield: 89%).
  • Advantages : Enhanced purity (>98% by HPLC) and reduced side-product formation.

Continuous Flow Synthesis

Adapted from high-throughput methodologies:

  • Integrated Flow Reactor :
    • Step 1 : Peptide coupling at 0°C (residence time: 2 min).
    • Step 2 : Cyclization at 150°C (residence time: 5 min).
  • Purification : In-line liquid-liquid extraction removes unreacted reagents.
  • Yield : 91% with >99% purity (LC-MS).

Industrial-Scale Production

Catalytic System Optimization

Industrial routes prioritize cost-efficiency and scalability:

  • Catalyst : Nano-CuO (0.5 mol%) in PEG-400 solvent (Reusability: 5 cycles).
  • Yield : 93% at 50 kg batch scale.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:7) achieves 99.5% purity.
  • Chromatography : Reserved for analytical-grade material (SiO₂, eluent: CHCl₃/MeOH 9:1).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 8.10–7.40 (m, 8H, aryl-H), 2.45 (s, 3H, CH₃).
  • HRMS : m/z 424.0921 [M+H]⁺ (calc. 424.0924).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30), purity 99.2%.

Chemical Reactions Analysis

3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound targets specific enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation. Studies have shown that derivatives of oxadiazoles can act as potent inhibitors against these enzymes with IC50 values ranging from 0.47 to 1.4 µM .
  • In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit substantial growth inhibition against various cancer cell lines, including glioblastoma and ovarian cancer cells . For example, one study reported percent growth inhibitions of over 80% against certain cancer cell lines .

Antimicrobial Activity

The compound also shows promise in antimicrobial research:

  • Broad Spectrum Activity : Compounds with oxadiazole structures have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. They demonstrate mechanisms that disrupt bacterial cell wall synthesis and function .
  • Case Studies : Recent studies have highlighted the efficacy of oxadiazole derivatives in inhibiting bacterial growth, showcasing their potential as new antibiotics .

Other Biological Activities

Beyond anticancer and antimicrobial properties, the compound may possess additional biological activities:

  • Anti-Diabetic Effects : Some derivatives have been evaluated for their anti-diabetic properties using models like Drosophila melanogaster, showing significant reductions in glucose levels .
  • Neuroprotective Properties : Emerging research suggests that certain oxadiazole derivatives may also exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Summary of Findings

ApplicationDescriptionReferences
AnticancerInhibits DNA synthesis; effective against various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-DiabeticReduces glucose levels in model organisms
NeuroprotectivePotential benefits in neurodegenerative disease treatment

Mechanism of Action

Comparison with Similar Compounds

When compared to other similar compounds, 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of the triazole and oxadiazole rings. Similar compounds include:

Biological Activity

The compound 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN6O2C_{16}H_{15}ClN_{6}O_{2} with a molecular weight of approximately 350.78 g/mol. The structure features a triazole ring, an oxadiazole moiety, and a chlorophenyl group that contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole-containing compounds. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), MDA-MB-231 (breast cancer), and others.
  • Mechanism of Action : The compound has been reported to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. It also inhibits the migration of cancer cells and modulates the expression of key proteins involved in cell cycle regulation and apoptosis .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HCT1160.43Induces apoptosis; inhibits migration
MDA-MB-2311.5Increases ROS; disrupts mitochondrial function
HT-290.01 (hypoxic)Arrests cell cycle at G0/G1 phase

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits notable antimicrobial activity against various pathogens:

  • Tested Microorganisms : Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.
  • Activity Spectrum : Compounds containing the triazole moiety have been shown to possess good to moderate antimicrobial activities, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity Overview

MicroorganismActivity Level
Staphylococcus aureusModerate
Enterococcus faecalisGood
Escherichia coliModerate

Case Studies

  • Cytotoxicity Study : A study evaluated the effects of a similar triazole derivative on HCT116 cells. The compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced potency without affecting normal cells .
  • Antimicrobial Screening : Another study screened a series of triazole derivatives for antimicrobial activity. The findings indicated that modifications in the side chains could enhance efficacy against specific bacterial strains .

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, and what are the critical reaction parameters?

  • Methodology : The oxadiazole core can be synthesized via cyclocondensation of a nitrile precursor with hydroxylamine, followed by coupling to the triazole moiety. Critical parameters include temperature control (80–100°C for cyclization), catalyst selection (e.g., HATU/DIPEA for amide bond formation), and protecting group strategies to prevent side reactions. For the triazole segment, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective .

Q. How can researchers address the compound’s low aqueous solubility in in vitro assays?

  • Methodology : Solubility enhancement strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
  • Micellar systems : Incorporate surfactants like Tween-80.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions. Pre-formulation studies with dynamic light scattering (DLS) can optimize nanoemulsions .

Q. What spectroscopic and chromatographic methods are optimal for characterizing purity and structure?

  • Methodology :

  • NMR : 1H/13C NMR confirms regiochemistry of the triazole and oxadiazole rings.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z calculated for C19H14ClN7O2: 439.08) .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to target enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., kinase domains).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.
  • Validation : Correlate computational ΔG values with experimental IC50 from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. How should conflicting bioactivity data from independent studies be resolved?

  • Methodology :

  • Standardization : Replicate assays under controlled conditions (pH, temperature, cell line passage number).
  • Orthogonal Assays : Compare SPR (surface plasmon resonance) binding kinetics with cellular viability (MTT) results.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s anticancer potential?

  • Methodology :

  • Analog Synthesis : Modify substituents on the triazole (e.g., 3-chlorophenyl → 3-fluorophenyl) and oxadiazole (e.g., methyl → ethyl).
  • Biological Testing : Screen analogs in NCI-60 cell lines using MTT assays.
  • QSAR Modeling : Employ Gaussian or CODESSA to link logP values with cytotoxicity (e.g., LC50) .

Q. What experimental designs mitigate off-target effects in in vivo studies?

  • Methodology :

  • Proteome Profiling : Use affinity pulldown assays with biotinylated probes to identify off-target binding.
  • Dose Escalation : Perform PK/PD studies in rodents to establish therapeutic windows.
  • CRISPR Screening : Validate target specificity via gene knockout in cell models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.